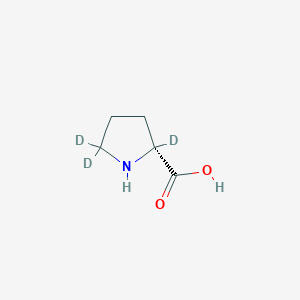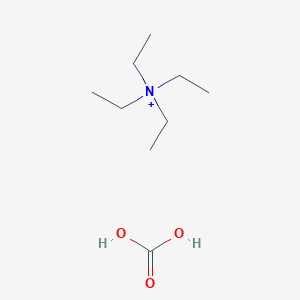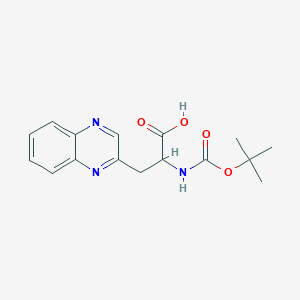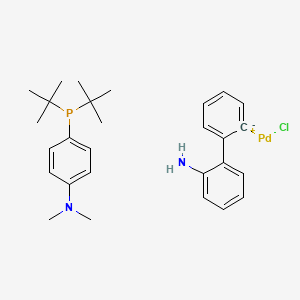
APhos Pd G2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of APhos Pd G2 involves the coordination of palladium with a phosphine ligand. The general synthetic route includes the reaction of palladium chloride with the ligand 4-(di-tert-butylphosphino)-N,N-dimethylaniline-2-(2′-aminobiphenyl) under controlled conditions. The reaction typically takes place in an inert atmosphere to prevent oxidation and is often carried out in solvents such as tetrahydrofuran or dichloromethane .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of bulk reagents, continuous flow reactors, and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: APhos Pd G2 is involved in several types of cross-coupling reactions, including:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
Common Reagents and Conditions: These reactions typically require the presence of a base, such as potassium carbonate or sodium hydroxide, and are carried out in solvents like toluene or dimethylformamide. The reactions are often conducted at elevated temperatures ranging from 50°C to 150°C .
Major Products: The major products formed from these reactions are various biaryl compounds, alkenes, and other complex organic molecules that are valuable in pharmaceuticals, agrochemicals, and materials science .
Wissenschaftliche Forschungsanwendungen
APhos Pd G2 has a wide range of applications in scientific research:
- Chemistry : It is extensively used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
- Biology : The compound is used in the modification of biomolecules and the synthesis of bioactive compounds.
- Medicine : It plays a role in the development of new drugs and therapeutic agents.
- Industry : this compound is used in the production of polymers, agrochemicals, and other industrially relevant materials .
Wirkmechanismus
The mechanism of action of APhos Pd G2 involves the coordination of the palladium center with the phosphine ligand, which facilitates the activation of the palladium for catalytic cycles. The palladium center undergoes oxidative addition, transmetalation, and reductive elimination steps, which are crucial for the cross-coupling reactions. The molecular targets and pathways involved include the formation of palladium-carbon bonds and the subsequent formation of the desired products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- CPhos Pd G2
- APhos Pd G3
- PCy3 Pd G2
- CyJohnPhos Pd G2
- PPh3 Pd G2
- tBuXPhos Pd G1
- RockPhos Pd G3
- cataCXium® A Pd G2
- SPhos Pd G2
- P(t-Bu)3 Pd G2
Uniqueness: APhos Pd G2 is unique due to its high efficiency and selectivity in various cross-coupling reactions. Its stability and solubility in organic solvents make it a versatile catalyst in both academic and industrial settings. Compared to similar compounds, this compound often provides higher yields and better functional group tolerance .
Eigenschaften
Molekularformel |
C28H38ClN2PPd |
|---|---|
Molekulargewicht |
575.5 g/mol |
IUPAC-Name |
chloropalladium(1+);4-ditert-butylphosphanyl-N,N-dimethylaniline;2-phenylaniline |
InChI |
InChI=1S/C16H28NP.C12H10N.ClH.Pd/c1-15(2,3)18(16(4,5)6)14-11-9-13(10-12-14)17(7)8;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h9-12H,1-8H3;1-6,8-9H,13H2;1H;/q;-1;;+2/p-1 |
InChI-Schlüssel |
IBCGKOLTLJTNCL-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.C1=CC=C([C-]=C1)C2=CC=CC=C2N.Cl[Pd+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





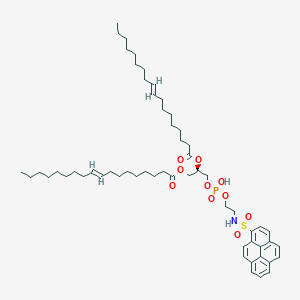

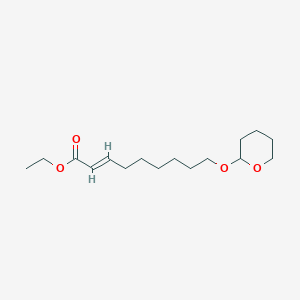
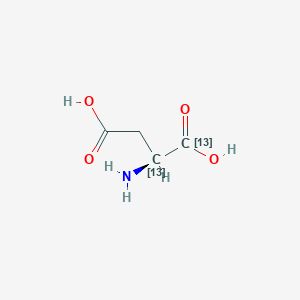
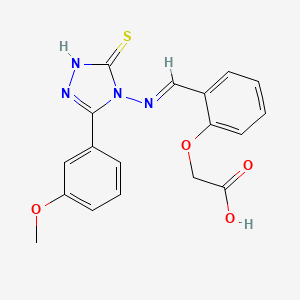

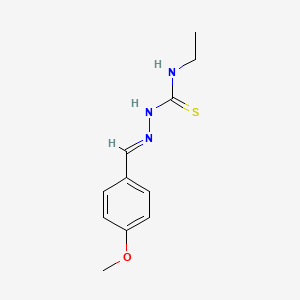
![1,2,3-Tri[trans-9-hexadecenoyl]glycerol](/img/structure/B12056103.png)
